molecular formula C10H11NO3 B6990401 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol

Cat. No.: B6990401
M. Wt: 193.20 g/mol
InChI Key: OAOYQXVFQQXEMA-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol is a benzoxazole derivative characterized by a benzoxazole core (a bicyclic structure combining benzene and oxazole) substituted at the 7-position with an ether-linked propan-1-ol chain. This compound is of interest in medicinal chemistry due to the benzoxazole moiety’s prevalence in bioactive molecules, which often exhibit antimicrobial, anticancer, or neuroprotective properties. The propanol side chain may enhance solubility and influence pharmacokinetic behavior.

Properties

IUPAC Name

3-(1,3-benzoxazol-7-yloxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-5-2-6-13-9-4-1-3-8-10(9)14-7-11-8/h1,3-4,7,12H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYQXVFQQXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCO)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol typically involves the reaction of 7-hydroxybenzoxazole with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzoxazole attacks the carbon atom of the chloropropanol, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzoxazole derivatives.

Scientific Research Applications

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The benzoxazole core (in the target compound) contains one oxygen and one nitrogen atom, while benzimidazole (in Compounds 21 and 25) has two nitrogen atoms.
  • Substituents: The target compound’s propan-1-ol chain differs from the propan-2-ol chains in Compounds 21 and 25, affecting steric and hydrogen-bonding capabilities. Additionally, Compounds 21 and 25 feature bulkier aromatic substituents (2-methoxyphenoxy and p-tolyloxy), which increase lipophilicity compared to the benzoxazole-propanol system.

Physicochemical Properties

Property This compound Compound 21 Compound 25
Molecular Weight (g/mol) ~193 (calculated) 404 312
Retention Time (min) Not reported 0.98 0.91
Purity (%) Not reported >98 >98

Key Observations :

  • Molecular Weight : The target compound is significantly smaller than Compounds 21 and 25, which feature extended benzimidazole cores and aromatic substituents.
  • Retention Time: Compounds 21 and 25 exhibit distinct retention times in LCMS, likely due to differences in lipophilicity. The methoxyphenoxy group in Compound 21 may contribute to its slightly longer retention time compared to the p-tolyloxy group in Compound 25.

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